molecular formula C22H24N4O5 B2598093 (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate CAS No. 941895-06-3

(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Cat. No.: B2598093
CAS No.: 941895-06-3
M. Wt: 424.457
InChI Key: VOFHEISVJCKTQH-NCELDCMTSA-N
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Description

(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Formation of the Ureido Linkage: The ureido linkage is formed by reacting the quinazolinone derivative with an isocyanate or carbodiimide.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dihydroquinazoline derivatives.

    Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity due to its quinazolinone core, which is known for its presence in various pharmacologically active compounds

    Anticancer Agents: Quinazolinone derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.

    Antimicrobial Agents: The compound may possess antimicrobial properties, making it useful in the development of new antibiotics.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core and exhibit similar biological activities.

    Ureido Compounds: Compounds like N-phenylurea and N,N’-diethylurea have similar ureido linkages and can undergo similar chemical reactions.

Uniqueness

(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is unique due to the combination of its quinazolinone core, methoxypropyl group, and ureido linkage, which together confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

941895-06-3

Molecular Formula

C22H24N4O5

Molecular Weight

424.457

IUPAC Name

ethyl 4-[[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate

InChI

InChI=1S/C22H24N4O5/c1-3-31-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-4-5-8-18(17)24-22(29)26(19)13-6-14-30-2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,23,25,28)

InChI Key

VOFHEISVJCKTQH-NCELDCMTSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC

solubility

not available

Origin of Product

United States

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